Diethyl 2,4,6-trioxoheptanedioate
Overview
Description
Diethyl 2,4,6-trioxoheptanedioate is a synthetic organic compound with the molecular formula C11H14O7 and a molecular weight of 258.22500 . It does not contain any toxic metallic elements .
Synthesis Analysis
The synthesis of Diethyl 2,4,6-trioxoheptanedioate involves several steps. One method involves the condensation of diethyl 2,4,6-trioxoheptanedioate with 4-methoxy-2-(4-methylphenyliminomethyl)-phenol in acetone . This reaction yields diethyl 5-hydroxy-9-methoxy-1-(4-methylphenyl)-4-oxo-1,4a,5,10b-tetrahydro-4H-chromeno[4,3-b]pyridine-2,5-dicarboxylate as a mixture of diastereoisomers .Molecular Structure Analysis
The molecular structure of Diethyl 2,4,6-trioxoheptanedioate consists of 11 carbon atoms, 14 hydrogen atoms, and 7 oxygen atoms . The exact mass is 258.07400 .Chemical Reactions Analysis
Diethyl 2,4,6-trioxoheptanedioate can undergo various chemical reactions. For instance, it can react with 4-methoxy-2-(4-methylphenyliminomethyl)-phenol in acetone to produce diethyl 5-hydroxy-9-methoxy-1-(4-methylphenyl)-4-oxo-1,4a,5,10b-tetrahydro-4H-chromeno[4,3-b]pyridine-2,5-dicarboxylate .Physical And Chemical Properties Analysis
Diethyl 2,4,6-trioxoheptanedioate has a density of 1.238g/cm3 and a boiling point of 346.9ºC at 760 mmHg . Its flash point is 151.9ºC .Scientific Research Applications
Synthesis of Chromeno[4,3-b]pyridines
Diethyl 2,4,6-trioxoheptanedioate has been utilized in the synthesis of chromeno[4,3-b]pyridines, which are compounds of interest in organic chemistry. A study demonstrated its condensation with 4-methoxy-2-(4-methylphenyliminomethyl)-phenol in acetone, resulting in a mixture of diastereoisomers. The major isomer was isolated and analyzed through X-ray analysis, indicating the potential of diethyl 2,4,6-trioxoheptanedioate in complex organic syntheses (Mamedov et al., 2008).
Synthesis of Benzo[e]pyrano[4,3-b]pyridines
Another application is in the synthesis of benzo[e]pyrano[4,3-b]pyridines. A study demonstrated the three-component condensation of diethyl 2,4,6-trioxoheptanedioate with salicylaldehyde derivatives and ammonium acetate, leading to the formation of tricyclic products, namely tetrahydrobenzo[e]-pyrano[4,3-b]pyridines. This method presents a novel approach for creating such compounds, showcasing the versatility of diethyl 2,4,6-trioxoheptanedioate in organic synthesis (Mamedov et al., 2009).
Asymmetric Hydrogenation
Diethyl 2,4,6-trioxoheptanedioate is also significant in the field of asymmetric hydrogenation. A study highlighted its role in producing (R, R)-1,5-Dioxa-2,6-dioxobicyclo[3.3.0]octane through hydrogenation and cyclization, obtained in high enantiomeric excess. This compound was then converted into synthetically useful (R)-4-hydroxyethyl-2-buten-4-olide (Kiegiel et al., 2000).
Safety Aspects in Chemical Reactions
In terms of safety and process optimization, diethyl 2,4,6-trioxoheptanedioate's reactivity has been studied, especially in reactions involving hazardous materials. A study evaluated the hazards of a reaction between 1,3-diethyl propanedioate and Fuming Nitric acid, forming diethyl 2-nitropropanedioate. This research contributed to understanding the risks and necessary control measures for safe chemical processing at both laboratory and plant scales (Veedhi et al., 2016).
Crystal Structure Analysis
Diethyl 2,4,6-trioxoheptanedioate has been instrumental in crystallography studies. Research involving its derivatives has led to the discovery of new molecular structures, demonstrating its utility in expanding our understanding of molecular conformation and interactions (Meskini et al., 2010).
Future Directions
The future directions for Diethyl 2,4,6-trioxoheptanedioate research could involve exploring its potential applications in various chemical reactions and understanding its mechanism of action in more detail . Further studies could also focus on improving the synthesis process and investigating its safety and environmental impact .
properties
IUPAC Name |
diethyl 2,4,6-trioxoheptanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O7/c1-3-17-10(15)8(13)5-7(12)6-9(14)11(16)18-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANVJYXVUMMBIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)CC(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218949 | |
Record name | Diethyl trioxopimelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,4,6-trioxoheptanedioate | |
CAS RN |
68854-18-2 | |
Record name | Diethyl trioxopimelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068854182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 68854-18-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl trioxopimelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl 2,4,6-trioxoheptanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL TRIOXOPIMELATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V98KE489V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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